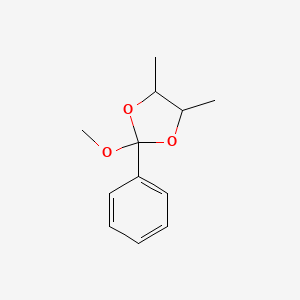

2-Methoxy-4,5-dimethyl-2-phenyl-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-4,5-dimethyl-2-phenyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by its unique structure, which includes methoxy, dimethyl, and phenyl groups attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4,5-dimethyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques ensures high yields and purity of the final product. The choice of catalyst and reaction conditions may vary depending on the specific industrial setup and desired production scale.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,5-dimethyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine are commonly used oxidizing agents.

Reduction: LiAlH4 and NaBH4 are typical reducing agents used under mild conditions.

Substitution: Organolithium and Grignard reagents are used in the presence of appropriate solvents like diethyl ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically produces alcohols .

Scientific Research Applications

2-Methoxy-4,5-dimethyl-2-phenyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methoxy-4,5-dimethyl-2-phenyl-1,3-dioxolane exerts its effects involves the formation of stable cyclic acetals. These acetals protect carbonyl groups from nucleophilic attack, allowing selective reactions to occur. The compound’s stability against nucleophiles and bases makes it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

1,3-Dioxane: A six-membered cyclic acetal with similar stability and reactivity.

1,2-Dioxolane: An isomer with adjacent oxygen atoms, used as a solvent and co-monomer in polyacetals.

2-Methylene-4-phenyl-1,3-dioxolane: A cyclic ketene acetal used in radical ring-opening polymerization.

Uniqueness

2-Methoxy-4,5-dimethyl-2-phenyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy and dimethyl groups enhance its stability and make it suitable for various synthetic applications .

Properties

CAS No. |

61562-22-9 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-methoxy-4,5-dimethyl-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C12H16O3/c1-9-10(2)15-12(13-3,14-9)11-7-5-4-6-8-11/h4-10H,1-3H3 |

InChI Key |

DAUIRGBRNRIKSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC(O1)(C2=CC=CC=C2)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.